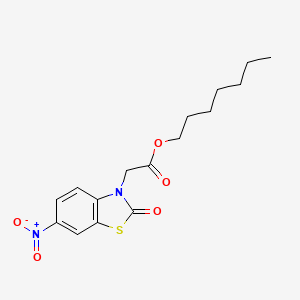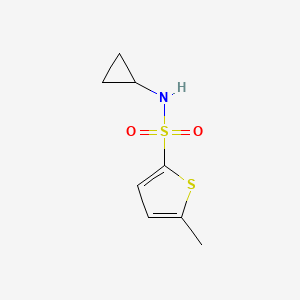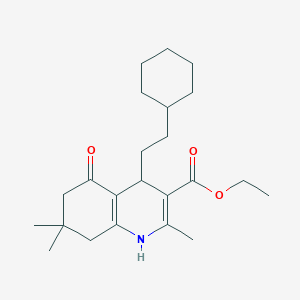
heptyl (6-nitro-2-oxo-1,3-benzothiazol-3(2H)-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Heptyl (6-nitro-2-oxo-1,3-benzothiazol-3(2H)-yl)acetate, also known as NBDHEX, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound belongs to the benzothiazole family and has been shown to exhibit potent anticancer activity in various cancer cell lines.
Mecanismo De Acción
Heptyl (6-nitro-2-oxo-1,3-benzothiazol-3(2H)-yl)acetate inhibits the activity of GSTP1-1 by binding to the active site of the enzyme. This leads to the depletion of intracellular glutathione levels, which in turn induces oxidative stress and apoptosis in cancer cells. This compound has also been shown to inhibit the activity of multidrug resistance-associated protein 1 (MRP1), which is another protein that plays a crucial role in drug resistance and cancer cell survival.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent anticancer activity in various cancer cell lines by inducing apoptosis and inhibiting the activity of GSTP1-1 and MRP1. In addition, this compound has been shown to inhibit the growth and invasion of cancer cells by targeting the tumor microenvironment. It has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a crucial role in cancer cell invasion and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Heptyl (6-nitro-2-oxo-1,3-benzothiazol-3(2H)-yl)acetate has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It exhibits potent anticancer activity in various cancer cell lines and can be used to study the mechanism of action of GSTP1-1 and MRP1. However, there are also some limitations to using this compound in lab experiments. It is a toxic compound that requires careful handling and disposal. It may also exhibit off-target effects and toxicity in normal cells.
Direcciones Futuras
There are several future directions for the study of heptyl (6-nitro-2-oxo-1,3-benzothiazol-3(2H)-yl)acetate. One potential direction is to study the efficacy of this compound in animal models of cancer. Another direction is to investigate the potential use of this compound in combination with other chemotherapeutic agents to enhance its anticancer activity. Additionally, the development of more potent and selective inhibitors of GSTP1-1 and MRP1 may lead to the discovery of novel therapeutic agents for the treatment of cancer.
Métodos De Síntesis
Heptyl (6-nitro-2-oxo-1,3-benzothiazol-3(2H)-yl)acetate can be synthesized using a multi-step process that involves the reaction of 6-nitro-2-aminobenzothiazole with acetic anhydride and heptylamine. The reaction is carried out under reflux conditions in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The final product is obtained after purification using column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
Heptyl (6-nitro-2-oxo-1,3-benzothiazol-3(2H)-yl)acetate has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to exhibit potent anticancer activity in various cancer cell lines including breast, lung, colon, and pancreatic cancer cells. This compound has been shown to induce apoptosis in cancer cells by inhibiting the activity of glutathione S-transferase P1-1 (GSTP1-1), which is an enzyme that plays a crucial role in drug resistance and cancer cell survival.
Propiedades
IUPAC Name |
heptyl 2-(6-nitro-2-oxo-1,3-benzothiazol-3-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O5S/c1-2-3-4-5-6-9-23-15(19)11-17-13-8-7-12(18(21)22)10-14(13)24-16(17)20/h7-8,10H,2-6,9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVHLPTXCNWHWLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC(=O)CN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(4-methyl-2,6-dinitrophenyl)[4-(pentyloxy)phenyl]amine](/img/structure/B4923191.png)
![1-(4-chlorophenyl)-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione](/img/structure/B4923199.png)
![N-(4-{[(2,3-dichlorophenyl)amino]sulfonyl}phenyl)-2-(methylthio)benzamide](/img/structure/B4923202.png)

![N-benzyl-3-({1-[(2E)-2-methyl-2-buten-1-yl]-4-piperidinyl}oxy)benzamide](/img/structure/B4923215.png)
![3-{[(2,4-dimethylphenyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4923218.png)

![4-[3-(1-{[3-(4-pyridinyl)-5-isoxazolyl]methyl}-1H-pyrazol-3-yl)phenyl]pyridine](/img/structure/B4923235.png)
![({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)methyl(2,3,4-trimethoxybenzyl)amine](/img/structure/B4923245.png)
![ethyl 4-[(N-{2-[(4-methoxybenzoyl)amino]benzoyl}-beta-alanyl)amino]benzoate](/img/structure/B4923252.png)
![5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(1,3-thiazol-4-yl)ethyl]-2-pyridinamine](/img/structure/B4923255.png)